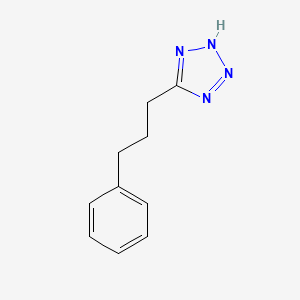

5-(3-phenylpropyl)-1H-1,2,3,4-tetrazole

Description

Significance of the Tetrazole Heterocycle in Contemporary Chemical Sciences

The tetrazole moiety is a privileged scaffold in modern chemical sciences, with its influence spanning medicinal chemistry, materials science, and organic synthesis. numberanalytics.comlifechemicals.com Although not found in nature, synthetic tetrazole derivatives have garnered immense attention due to their diverse biological activities and unique physical properties. lifechemicals.comnih.gov The high nitrogen content of the tetrazole ring contributes to its metabolic stability and its ability to participate in various noncovalent interactions with biological targets. tandfonline.combohrium.com

In medicinal chemistry, tetrazoles are integral to the development of novel therapeutic agents. The tetrazole ring is a key component in several marketed drugs, demonstrating a wide array of pharmacological activities, including antihypertensive, antibacterial, anticancer, and antifungal properties. tandfonline.combohrium.com For instance, blockbuster drugs like the angiotensin II receptor blocker losartan (B1675146) feature a tetrazole ring, highlighting its importance in treating cardiovascular diseases. tandfonline.comnih.gov Beyond pharmaceuticals, tetrazoles are utilized in materials science as components of energetic materials, such as propellants and explosives, owing to their high nitrogen content and thermal stability. numberanalytics.combohrium.com They also serve as ligands in coordination chemistry and as building blocks for functional polymers. numberanalytics.comlifechemicals.com

Overview of 5-Substituted-1H-1,2,3,4-Tetrazoles in Academic Research Contexts

The versatility of the tetrazole ring is further exemplified by the extensive research into its derivatives, particularly 5-substituted-1H-1,2,3,4-tetrazoles. The substituent at the 5-position of the tetrazole ring significantly influences the molecule's physicochemical properties and biological activity. acs.orgscielo.org.za Academic research has extensively explored the synthesis and application of a vast library of these compounds, where the 'R' group in 5-R-1H-tetrazole can range from simple alkyl and aryl groups to more complex molecular fragments.

The synthesis of 5-substituted-1H-1,2,3,4-tetrazoles is a well-established area of organic chemistry, with the most common method being the [3+2] cycloaddition of nitriles with an azide (B81097) source. nih.govresearchgate.net This reaction's broad scope allows for the preparation of a diverse array of derivatives. organic-chemistry.org Research into these compounds often focuses on their potential as therapeutic agents, with studies exploring their activities as antibacterial, antifungal, anti-inflammatory, and anticancer agents. bohrium.comnih.gov The ability to readily modify the 5-substituent provides a powerful tool for structure-activity relationship (SAR) studies, enabling the fine-tuning of a compound's biological profile. nih.gov

Historical Context of Tetrazole Synthesis and Discovery

The journey of tetrazole chemistry began in 1885 with the first synthesis of a tetrazole derivative by the Swedish chemist J.A. Bladin. nih.gov He observed the formation of a compound with the molecular formula C8H5N5 from the reaction of dicyanophenylhydrazine with nitrous acid. Early methods for synthesizing tetrazoles, such as the reaction of hydrazoic acid with nitriles, were often hampered by harsh reaction conditions and the hazardous nature of the reagents. numberanalytics.com

Over the decades, significant advancements in synthetic methodologies have made tetrazole synthesis more efficient and safer. numberanalytics.com The development of new catalysts and reaction conditions has broadened the scope of accessible tetrazole derivatives. organic-chemistry.org The Ugi and Passerini multicomponent reactions, for instance, have provided powerful tools for the rapid generation of diverse tetrazole libraries. nih.gov This evolution in synthetic chemistry has been a critical driver behind the expanding applications of tetrazoles in various scientific fields.

Role of Tetrazole as a Bioisostere for Carboxylic Acid and Amide Moieties in Molecular Design Principles

One of the most significant contributions of the tetrazole ring to medicinal chemistry is its role as a bioisostere for the carboxylic acid group. tandfonline.comresearchgate.net Bioisosteres are functional groups or molecules that have similar chemical and physical properties and produce broadly similar biological effects. The 5-substituted-1H-tetrazole moiety has a pKa value (typically 4.5-4.9) that is comparable to that of a carboxylic acid (pKa ~4.2-4.5), allowing it to exist as an anion at physiological pH. drughunter.com

This bioisosteric replacement offers several advantages in drug design. Tetrazoles are generally more metabolically stable than carboxylic acids, which can be susceptible to various biotransformations. tandfonline.comresearchgate.net The tetrazolate anion is also more lipophilic than the corresponding carboxylate, which can lead to improved cell membrane permeability and oral bioavailability. researchgate.netacs.org Furthermore, the delocalization of the negative charge over the five-membered ring provides a different electrostatic potential surface compared to a carboxylate, which can influence receptor binding interactions. nih.gov

In addition to mimicking carboxylic acids, 1,5-disubstituted tetrazoles can also serve as bioisosteres for the cis-amide bond, a key structural feature in peptides and proteins. acs.orgbeilstein-journals.org This application is particularly valuable in the design of peptidomimetics, where replacing a labile amide bond with a more stable tetrazole ring can enhance the metabolic stability and conformational rigidity of the molecule. beilstein-journals.orgnih.gov

Table 1: Key Properties and Applications of the Tetrazole Heterocycle

| Property | Description | Significance in Chemical Sciences |

|---|---|---|

| Structure | Five-membered aromatic ring with four nitrogen atoms and one carbon atom. numberanalytics.comwisdomlib.org | Provides a stable, planar scaffold for molecular design. |

| Acidity | The N-H proton of 1H-tetrazoles is acidic, with pKa values comparable to carboxylic acids. drughunter.com | Enables its function as a carboxylic acid bioisostere in medicinal chemistry. tandfonline.com |

| High Nitrogen Content | Composed of 80% nitrogen by mass in the parent ring. | Contributes to high energy content for applications in materials science (e.g., explosives, propellants). numberanalytics.combohrium.com |

| Metabolic Stability | The tetrazole ring is generally resistant to metabolic degradation. tandfonline.comresearchgate.net | Improves the pharmacokinetic profile of drug candidates. |

| Bioisosterism | Acts as a bioisostere for carboxylic acids and cis-amide bonds. tandfonline.comacs.org | A crucial strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties. beilstein-journals.org |

| Coordination | The nitrogen atoms can coordinate with metal ions. lifechemicals.com | Used in the development of metal-organic frameworks and other coordination complexes. lifechemicals.com |

Structure

3D Structure

Properties

IUPAC Name |

5-(3-phenylpropyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-2-5-9(6-3-1)7-4-8-10-11-13-14-12-10/h1-3,5-6H,4,7-8H2,(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQGGCDOCUJFBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization of 5 3 Phenylpropyl 1h 1,2,3,4 Tetrazole and Its Derivatives

Advanced Spectroscopic Techniques for Comprehensive Structural Confirmation

While fundamental spectroscopic methods like ¹H NMR and FT-IR provide initial structural insights, advanced techniques are indispensable for the unambiguous confirmation of the constitution, connectivity, and stereochemistry of 5-(3-phenylpropyl)-1H-1,2,3,4-tetrazole and its derivatives. The potential for tautomerism and isomerism within the tetrazole ring system necessitates a multi-faceted analytical approach, combining mass spectrometry, multidimensional NMR, and single-crystal X-ray diffraction for a complete structural elucidation. nih.govrsc.org

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for confirming the elemental composition of the target molecule. By providing a highly accurate mass measurement, typically within 5 ppm, HRMS validates the molecular formula, C₁₀H₁₂N₄ in the case of the parent compound. mdpi.commdpi.com

Furthermore, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information. For 5-substituted tetrazoles, a characteristic fragmentation pathway involves the loss of a nitrogen molecule (N₂). mdpi.com In the case of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, for instance, the most intense signal in the full scan spectrum corresponded to the [M + H–N₂]⁺ ion. mdpi.com Further fragmentation can lead to the elimination of a second nitrogen molecule. mdpi.com For this compound, a similar pathway is expected, providing evidence for the presence of the tetrazole ring.

Table 1: Predicted ESI-MS Fragmentation Data for this compound

| m/z (calculated) | Ion Formula | Proposed Structure/Fragment |

| 189.11347 | [C₁₀H₁₃N₄]⁺ | Protonated molecule [M+H]⁺ |

| 161.10731 | [C₁₀H₁₃N₂]⁺ | Loss of N₂ from the tetrazole ring |

| 91.05425 | [C₇H₇]⁺ | Tropylium ion, characteristic of a phenylpropyl group |

Multidimensional NMR Spectroscopy

While ¹H NMR identifies the proton environments, ¹³C NMR spectroscopy is particularly useful for distinguishing between tetrazole isomers. The chemical shift of the carbon atom within the tetrazole ring is sensitive to the substitution pattern. For example, the carbon chemical shift for 1,5-disubstituted tetrazoles is typically found approximately 10 ppm upfield compared to their 2,5-disubstituted counterparts. mdpi.com

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for definitive signal assignment.

HSQC correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the propyl chain's -CH₂- groups.

HMBC reveals correlations between protons and carbons over two to three bonds. This is crucial for confirming the connectivity between the propyl chain and the tetrazole ring. Specifically, HMBC correlations would be expected between the protons of the methylene (B1212753) group adjacent to the ring and the C5 carbon of the tetrazole.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Atom | Expected ¹H Shift (δ, ppm) | Expected ¹³C Shift (δ, ppm) | Key HMBC Correlations |

| Tetrazole | C5 | - | ~155 | H1' |

| Propyl | C1' | ~3.0 (t) | ~25 | C2', C3', C5 |

| Propyl | C2' | ~2.1 (m) | ~32 | C1', C3', C1'' |

| Propyl | C3' | ~2.8 (t) | ~35 | C1', C2', C1'', C2''/C6'' |

| Phenyl | C1'' | - | ~140 | H3', H2''/H6'' |

| Phenyl | C2''/C6'' | ~7.2-7.3 (m) | ~128 | C4'', C1'' |

| Phenyl | C3''/C5'' | ~7.2-7.3 (m) | ~128 | C1'' |

| Phenyl | C4'' | ~7.2-7.3 (m) | ~126 | C2''/C6'' |

Note: Expected shifts are estimates based on typical values for similar structural motifs.

Single-Crystal X-ray Diffraction

Furthermore, crystallographic data reveals crucial information about the supramolecular architecture, detailing intermolecular interactions such as hydrogen bonding and π-π stacking that govern the crystal packing. nih.gov Analysis of related structures shows that the tetrazole ring is an effective hydrogen bond donor and acceptor. nih.gov

Table 3: Representative Crystallographic Data Parameters for a Tetrazole Derivative

| Parameter | Example Value (for C₇H₅ClN₄) nih.gov |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 7.0428 (7) |

| b (Å) | 6.4150 (6) |

| c (Å) | 17.5804 (18) |

| β (°) | 96.160 (2) |

| Volume (ų) | 789.69 (13) |

| Z | 4 |

Note: This data is for 5-chloro-1-phenyl-1H-tetrazole and serves as an illustrative example of the type of data obtained from X-ray diffraction. nih.gov

Theoretical and Computational Investigations of 5 3 Phenylpropyl 1h 1,2,3,4 Tetrazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful computational tools for investigating the electronic structure and properties of molecules. These methods are used to predict geometries, reaction energies, and various molecular properties. For 5-substituted tetrazoles, DFT calculations provide insights into their fundamental chemical nature.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For many tetrazole derivatives, the HOMO-LUMO gap is a key parameter in understanding their chemical behavior and potential for charge transfer within the molecule.

Tautomerism and Aromaticity Considerations (e.g., 1H vs. 2H Forms)

5-substituted tetrazoles can exist in two primary tautomeric forms: the 1H- and 2H-tetrazoles. The position of the proton on the tetrazole ring significantly influences the molecule's properties. Computational studies on various tetrazoles have shown that the relative stability of these tautomers can depend on the molecule's environment. In the gas phase, the 2H-tautomer is often more stable, while in solution, the equilibrium can shift towards the 1H-form, especially in polar solvents. Both the 1H and 2H tautomers are considered aromatic, possessing 6 π-electrons, which contributes to their stability. The specific energetic preference for the 1H versus the 2H tautomer of 5-(3-phenylpropyl)-1H-1,2,3,4-tetrazole would require a dedicated computational study.

Electronic Structure and Reactivity Descriptors (e.g., Mulliken Charge, Fukui Function)

Electronic structure analysis provides information about the distribution of electrons within a molecule. Reactivity descriptors, derived from quantum chemical calculations, help predict how a molecule will interact with other chemical species.

Mulliken Charge: This analysis partitions the total electron density among the atoms in a molecule, providing an estimate of partial atomic charges. These charges can indicate sites susceptible to electrophilic or nucleophilic attack.

Fukui Function: This descriptor helps to identify the most reactive sites in a molecule. It quantifies the change in electron density at a specific point when the total number of electrons in the system changes, highlighting regions that are most likely to donate or accept electrons.

Density of States (DOS) Diagrams for Electronic Property Analysis

A Density of States (DOS) diagram illustrates the number of available electronic states at each energy level. The DOS plot provides a visual representation of the electronic structure, including the valence and conduction bands and the energy gap between them. Analysis of the Total DOS (TDOS) and Partial DOS (PDOS), which breaks down the contributions from individual atoms or orbitals, can offer a deeper understanding of the electronic properties and bonding within a molecule like this compound.

Calculated Standard Enthalpies of Formation

The standard enthalpy of formation (ΔHf°) is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. This thermodynamic quantity is a measure of a molecule's stability. Quantum chemical methods can be used to calculate ΔHf° with a reasonable degree of accuracy, providing valuable data for thermochemical calculations and assessing the energetic properties of a compound.

Molecular Docking Simulations for Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. For a compound like this compound, docking simulations could be performed against various protein targets to predict its binding affinity and mode of interaction, identifying key amino acid residues involved in the binding. Such studies could elucidate its potential pharmacological activity.

Molecular Dynamics Simulations

Extensive literature searches did not yield specific studies on the molecular dynamics simulations of this compound. While molecular dynamics is a powerful tool for studying the dynamic behavior of molecules, and has been applied to various other 5-substituted 1H-tetrazole derivatives to investigate their interactions with biological targets, no such research has been published for the specific compound .

Therefore, a detailed analysis and presentation of research findings, including data tables on the molecular dynamics of this compound, cannot be provided at this time.

Derivatization and Functionalization Strategies Involving the 5 3 Phenylpropyl 1h 1,2,3,4 Tetrazole Core

N-Alkylation and Other N-Functionalization of the Tetrazole Ring

The tetrazole ring of 5-(3-phenylpropyl)-1H-1,2,3,4-tetrazole contains acidic N-H protons, making it amenable to N-alkylation and other N-functionalization reactions. These modifications are crucial for modulating the compound's lipophilicity, metabolic stability, and receptor binding interactions. bohrium.comresearchgate.netnii.ac.jp

A primary challenge in the N-alkylation of 5-substituted tetrazoles is the potential for the formation of two regioisomers: the 1,5- and 2,5-disubstituted products. mdpi.com The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the reaction conditions (solvent, temperature, and base), and the electronic properties of the substituent at the 5-position. nih.gov For this compound, alkylation would likely proceed via deprotonation with a suitable base, followed by nucleophilic attack on an alkyl halide or other electrophile.

Beyond simple alkylation, the nitrogen atoms of the tetrazole ring can be functionalized with a variety of other groups. For instance, N-arylation can be achieved using activated aryl halides or boronic acids under transition metal catalysis. nih.gov Furthermore, the introduction of functional groups such as esters, amides, or other heterocyclic rings via N-alkylation can lead to the development of novel compounds with tailored properties. The functionalization of 5-aminotetrazoles has been explored to create energetic materials, indicating the broad scope of modifications possible on the tetrazole core. mdpi.com

Table 1: Regioselectivity in N-Alkylation of 5-Substituted Tetrazoles

| Alkylating Agent | Base | Solvent | Predominant Isomer |

| Methyl iodide | K₂CO₃ | Acetone | Mixture of 1,5- and 2,5- |

| Benzyl bromide | NaH | DMF | 2,5-disubstituted |

| Ethyl bromoacetate | Cs₂CO₃ | Acetonitrile | 1,5-disubstituted |

Note: This table represents general trends in the alkylation of 5-substituted tetrazoles and the specific outcomes for this compound may vary.

Incorporation into Multicomponent Reactions (MCRs) for Diverse Scaffolds

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. nih.govnih.gov The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been adapted for the synthesis of tetrazole derivatives. beilstein-journals.orgacs.org

The Ugi-azide reaction, a variation of the classical Ugi four-component reaction, is a particularly effective method for synthesizing 1,5-disubstituted tetrazoles. mdpi.comnih.gov In this reaction, an aldehyde, an amine, an isocyanide, and an azide (B81097) source (often trimethylsilyl (B98337) azide) combine to form an α-amino acyl intermediate, which then undergoes intramolecular cyclization to yield the tetrazole ring. nih.govacs.org While this reaction is typically used for the de novo synthesis of the tetrazole core, the 5-(3-phenylpropyl) moiety could be introduced through the appropriate choice of starting aldehyde (e.g., 4-phenylbutanal).

Furthermore, existing this compound could potentially be incorporated into MCRs if it possesses a suitable functional group. For example, if a primary amine were present on the phenylpropyl side chain, it could serve as the amine component in an Ugi reaction, leading to the formation of complex, peptide-like structures bearing the tetrazole moiety.

Table 2: Components of the Ugi-Azide Reaction for Tetrazole Synthesis

| Component | Role | Example |

| Aldehyde/Ketone | Electrophile | Benzaldehyde |

| Amine | Nucleophile | Aniline |

| Isocyanide | Divalent carbon species | tert-Butyl isocyanide |

| Azide Source | Forms the tetrazole ring | Trimethylsilyl azide (TMSN₃) |

Click Chemistry Applications for Tetrazole Conjugates

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nih.govmdpi.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. nih.gov While this compound does not inherently contain an azide or alkyne group for direct participation in CuAAC, these functionalities can be readily introduced into the molecule. For instance, an alkyne group could be installed on the phenyl ring of the side chain, allowing for its conjugation to azide-containing molecules, such as biomolecules or polymers.

Another relevant area of click chemistry involving tetrazoles is the photoinduced tetrazole-alkene cycloaddition. nih.gov In this reaction, a 2,5-disubstituted tetrazole, upon irradiation with UV light, extrudes nitrogen gas to form a highly reactive nitrile imine intermediate. This intermediate can then undergo a [3+2] cycloaddition with an alkene to form a pyrazoline ring. This "photoclick" reaction offers spatial and temporal control over the ligation process. To utilize this chemistry, the this compound would first need to be N-substituted, for example, with an aryl group, to form a photolabile precursor.

Synthesis of Amino Acid Analogues Incorporating the Tetrazole Moiety

In medicinal chemistry, the tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid group. nih.govnih.govrug.nlresearchgate.net This is due to their similar pKa values, planar structures, and ability to participate in similar intermolecular interactions. researchgate.netcambridgemedchemconsulting.com This bioisosteric relationship has been extensively exploited in drug design to improve pharmacokinetic properties such as metabolic stability and membrane permeability. researchgate.net

The this compound core can be incorporated into the structure of amino acids to create novel, non-natural amino acid analogues. core.ac.ukresearchgate.net For example, by replacing the carboxylic acid group of an amino acid with a 5-tetrazolyl moiety, peptidomimetics with potentially enhanced biological activity and stability can be synthesized. nih.gov The synthesis of such analogues can be achieved through various synthetic routes, often starting from protected amino acids. An efficient three-step protocol from Nα-Fmoc protected amino acids has been reported for the synthesis of tetrazole analogues of amino acids. researchgate.net

Table 3: Comparison of Carboxylic Acid and 1H-Tetrazole Properties

| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN₄H) |

| pKa | ~4.2 - 4.4 | ~4.5 - 4.9 |

| Geometry | Planar | Planar |

| Lipophilicity | Lower | Higher |

| Metabolic Stability | Susceptible to reduction/esterification | Generally more resistant |

Hybrid Compound Synthesis with Other Heterocyclic Systems

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a widely used approach in drug discovery to create compounds with improved affinity, selectivity, or dual-acting mechanisms. mdpi.commdpi.com The this compound core can be linked to other heterocyclic systems to generate novel hybrid compounds.

Common heterocyclic partners for tetrazoles include triazoles, pyrazoles, thiazoles, and thiadiazoles. mdpi.commdpi.comrsc.orgumich.edunih.gov The synthesis of these hybrids can be achieved through various synthetic strategies. For instance, a tetrazole-triazole hybrid could be synthesized using a sequential Ugi-azide reaction followed by a CuAAC click reaction. researchgate.net Alternatively, the phenylpropyl side chain of this compound could be functionalized with a reactive group that allows for the construction of a second heterocyclic ring. For example, the introduction of a β-keto group on the side chain could serve as a precursor for the synthesis of a pyrazole (B372694) ring through condensation with hydrazine. The synthesis of tetrazole-based hybrids linked with thiazole, thiophene, and thiadiazole ring systems has been successfully demonstrated through various chemical reactions. nih.gov

Structure Activity Relationship Sar Principles Applied to 5 3 Phenylpropyl 1h 1,2,3,4 Tetrazole Analogues

Impact of Substituent Nature and Position on Bioactivity Profiles

The biological activity of 5-(3-phenylpropyl)-1H-1,2,3,4-tetrazole analogues can be significantly modulated by introducing various substituents onto the phenyl ring. The nature (e.g., electron-donating or electron-withdrawing) and position (ortho, meta, or para) of these substituents can alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby affecting its interaction with biological targets.

Research on related 5-substituted tetrazole structures provides a framework for predicting these effects. For instance, in a series of 5-(4-alkoxyphenylalkyl)-1H-tetrazole derivatives, the introduction of an oxazole-based group at the alkoxy moiety led to potent glucose and lipid-lowering activities. nih.gov This highlights that complex substituents on the phenylalkyl portion can drastically enhance potency. Specifically, the compound 5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazole was found to be 72 times more active than the established drug pioglitazone (B448) hydrochloride in lowering glucose levels. nih.gov

Similarly, studies on other heterocyclic compounds have shown that the substitution pattern on a phenyl ring is a critical determinant of bioactivity. For example, the antiplasmodial activity and selectivity of certain 1,2,5-oxadiazoles were found to be strongly dependent on the substitution pattern of a 4-phenyl moiety. mdpi.com Applying these principles to this compound suggests that modifications to its terminal phenyl ring are a promising strategy for optimizing its biological profile. For example, introducing halogen atoms, such as in 3-(3,4-dichlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile, has been shown to yield potent enzyme inhibitors. researchgate.net

The following table outlines the potential impact of various substituents on the phenyl ring of this compound analogues.

| Substituent Position | Substituent Type | Potential Impact on Bioactivity | Rationale / Example Principle |

| Para (4-position) | Electron-Donating (e.g., -OCH₃, -CH₃) | May enhance binding through favorable electronic interactions or by increasing lipophilicity. | Electron-donating groups can increase electron density in the phenyl ring, potentially improving pi-pi stacking interactions with aromatic residues in a target's active site. |

| Para (4-position) | Electron-Withdrawing (e.g., -Cl, -CF₃, -NO₂) | Can increase binding affinity through specific interactions like halogen bonds or by altering the pKa of the tetrazole ring. | The antiplasmodial activity of nitrophenyl-substituted compounds was higher than their amino-substituted analogues. mdpi.com |

| Meta (3-position) | Hydroxyl (-OH) or Methoxy (-OCH₃) | May introduce new hydrogen bonding opportunities with the target receptor, potentially increasing potency. | The introduction of polar groups can lead to new, specific interactions with the target protein, enhancing binding affinity. |

| Ortho (2-position) | Bulky Groups (e.g., -C(CH₃)₃) | May cause steric hindrance, preventing the molecule from fitting into the binding pocket and thus reducing activity. | Steric hindrance is a common cause of reduced activity, as it can disrupt the optimal orientation for binding. |

Bioisosteric Replacement Studies and Functional Mimicry

Bioisosteric replacement is a key strategy in drug design used to improve a molecule's pharmacokinetic and pharmacodynamic properties without significantly altering its essential binding interactions. chem-space.com The this compound scaffold contains several moieties amenable to such modifications.

The most notable bioisostere within the structure is the tetrazole ring itself. The 1H-tetrazole group is widely recognized as a non-classical bioisostere of the carboxylic acid functional group. nih.govmdpi.com This is due to their similar pKa values, planar structures, and ability to participate in similar ionic and hydrogen-bonding interactions, while the tetrazole often offers improved metabolic stability and oral bioavailability. phmethods.netnih.gov

Studies have demonstrated the success of this replacement strategy. In one instance, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides led to a significant enhancement in anti-leukemic activity. nih.govbohrium.com This suggests that the tetrazole ring can be superior to other nitrogen-containing heterocycles in specific scaffolds. In another example, a tetrazole moiety was introduced as a bioisostere for other five-membered rings in the design of novel microtubule destabilizers, where it formed crucial hydrogen bonds within the target's active site. nih.gov

Beyond the tetrazole ring, the phenyl group can also be replaced. Saturated bicyclic molecules, for instance, are sometimes used as bioisosteric replacements for ortho-disubstituted phenyl rings to mitigate toxicity issues associated with multiple aromatic rings. chem-space.com

The table below summarizes potential bioisosteric replacements for key functional groups in this compound.

| Original Moiety | Potential Bioisostere | Rationale for Replacement | Potential Outcome |

| 1H-Tetrazole | Carboxylic Acid (-COOH) | Classical isostere; serves as a benchmark for acidic group activity. mdpi.com | May validate the role of the acidic proton but could decrease metabolic stability. |

| 1H-Tetrazole | Acyl Sulfonamide (-CONHSO₂R) | Mimics the acidic proton and hydrogen bonding pattern of tetrazole. chem-space.com | Can modulate acidity and lipophilicity, potentially improving cell permeability. |

| 1H-Tetrazole | 1H-1,2,3-Triazole | Different heterocycle with altered hydrogen bonding and electronic properties. | Could lead to altered target selectivity or potency, as seen in anticancer agents. nih.govbohrium.com |

| Phenyl Ring | Pyridyl Ring | Introduces a nitrogen atom, altering electronics and providing a potential hydrogen bond acceptor. | May improve solubility and introduce new vector interactions with the target. |

| Phenyl Ring | Thienyl Ring | A different aromatic system with distinct electronic and steric properties. | Can alter lipophilicity and metabolic profile while maintaining aromatic interactions. |

| Phenyl Ring | Bicyclo[2.1.1]hexane | Saturated, conformationally rigid non-aromatic replacement. chem-space.com | Can reduce lipophilicity and potential aromatic-related toxicity while maintaining spatial orientation. |

Conformational Analysis and its Influence on Molecular Interactions

The ability of the molecule to assume an optimal "bioactive conformation" is key. This conformation positions the critical functional groups—the acidic tetrazole and the hydrophobic phenyl ring—in the correct geometry to interact with complementary residues in a receptor's binding pocket. The tetrazole ring, with its multiple nitrogen atoms, is an effective hydrogen bond acceptor and donor. nih.gov Studies of other tetrazole-containing compounds have shown that the nitrogen atoms at the 2- and 4-positions are particularly important for forming hydrogen bonds with amino acid residues such as asparagine and lysine (B10760008) in an active site. nih.gov

The flexible propyl chain allows the molecule to "scan" conformational space and adapt to the topology of the binding site. However, excessive flexibility can be detrimental, leading to a significant entropic penalty upon binding, which can decrease affinity. Therefore, a key goal in optimizing analogues could be to introduce elements that restrict the conformation of the propyl chain, locking it into a more pre-organized, bioactive state. This could involve introducing double bonds or incorporating the chain into a cyclic structure.

Electronic and Steric Effects on Biological Target Recognition

The recognition of this compound analogues by their biological targets is governed by a combination of electronic and steric effects. These factors dictate the strength and specificity of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

Electronic Effects: The tetrazole ring is an electron-rich aromatic system, while the phenyl ring's electron density can be tuned by substituents. nih.gov Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring decrease its electron density, which can influence its ability to participate in pi-pi stacking or cation-pi interactions. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) increase the ring's electron density. The choice of substituent can therefore be critical for optimizing interactions with the target. For instance, in the synthesis of some 5-substituted 1H-tetrazoles, aromatic aldehydes with electron-donating substituents gave higher yields, indicating the influence of electronics on reactivity, a principle that often translates to biological interactions. organic-chemistry.org

Steric Effects: The size and shape of the molecule and its substituents are critical for ensuring a complementary fit within the target's binding site. The tetrazole ring itself can function as a lipophilic spacer, providing a specific shape and volume. phmethods.net The addition of substituents to the phenyl ring must be carefully considered. While a small substituent like fluorine might be well-tolerated, a bulky tert-butyl group could cause steric clashes with the protein, preventing proper binding. The length of the propyl linker is also a key steric factor, as it determines the distance between the tetrazole and phenyl pharmacophores. An optimal linker length is required to span the distance between the corresponding binding pockets on the target protein.

The interplay of these effects is summarized in the table below.

| Effect Type | Modification Example | Influence on Target Recognition |

| Electronic | Adding an electron-withdrawing group (-Cl) to the phenyl ring. | Alters the charge distribution across the molecule, potentially strengthening dipole-dipole or halogen-bonding interactions with the target. |

| Electronic | Adding an electron-donating group (-OCH₃) to the phenyl ring. | Increases the electron density of the phenyl ring, which could enhance pi-pi stacking interactions with aromatic residues like tyrosine or phenylalanine. |

| Steric | Increasing the size of a substituent on the phenyl ring (e.g., -H to -CH₃ to -C(CH₃)₃). | Small to medium groups may create favorable van der Waals contacts, increasing affinity. Large, bulky groups may cause steric hindrance, reducing or abolishing activity. |

| Steric | Shortening or lengthening the propyl linker (e.g., to ethyl or butyl). | Alters the distance between the phenyl and tetrazole rings, which may lead to a loss of optimal interactions if the new distance does not match the binding site topography. |

Non Pharmacological Applications and Advanced Materials Research

Coordination Chemistry and Ligand Design

The tetrazole ring, with its four nitrogen atoms, is a well-established functional group in coordination chemistry, capable of acting as a ligand to form complexes with various metal ions. These complexes have diverse applications in materials science and catalysis.

Metal-Tetrazole Complex Formation

5-substituted-1H-tetrazoles are known to act as versatile building blocks for creating coordination polymers or metal-organic frameworks (MOFs). They can coordinate with metal centers in several ways, including as neutral ligands or as deprotonated anions. The specific coordination mode can influence the resulting structure and properties of the metal complex.

However, a review of available scientific literature reveals no specific studies on the formation of metal complexes with 5-(3-phenylpropyl)-1H-1,2,3,4-tetrazole. While the general principles of tetrazole coordination chemistry suggest its potential to form stable complexes with a variety of metal ions, experimental data for this particular compound are not documented.

Table 1: Hypothetical Coordination Modes of this compound

| Coordination Mode | Description | Potential Metal Ions |

| Neutral Ligand | Coordination via one of the nitrogen atoms of the tetrazole ring. | Co(II), Zn(II), Cd(II) |

| Anionic Ligand | Deprotonation of the N-H proton, leading to a tetrazolate anion that can bridge metal centers. | Cu(II), Fe(III) |

Note: This table is illustrative of potential coordination behaviors based on related tetrazole compounds and does not represent experimentally verified data for this compound.

Catalytic Applications of Tetrazole-Metal Complexes

Metal complexes derived from tetrazole ligands have been investigated for their catalytic activities in various organic transformations. The nitrogen-rich environment provided by the tetrazole ring can stabilize metal centers in different oxidation states, making them suitable for catalytic cycles.

There is no available research specifically detailing the synthesis or catalytic application of metal complexes derived from this compound. While related tetrazole-based catalysts have been developed for reactions such as the synthesis of substituted tetrazoles themselves, the catalytic potential of complexes involving the 5-(3-phenylpropyl) derivative remains an unexplored area of research.

High-Nitrogen Materials and Energetic Properties

Tetrazole compounds are characterized by their high nitrogen content, a key feature for their application as energetic materials. The high number of N-N and C-N bonds in the tetrazole ring can release a significant amount of energy upon decomposition, primarily yielding environmentally benign dinitrogen gas (N₂).

No studies have been published that characterize the energetic properties or evaluate the potential of this compound as a high-nitrogen material. The presence of the phenylpropyl substituent would influence its nitrogen content and energetic performance compared to smaller, more compact tetrazole derivatives.

Table 2: Calculated Nitrogen Content of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₄ |

| Molar Mass | 188.23 g/mol |

| Nitrogen Content | 29.76% |

Applications in Photography and Information Recording Systems

Historically, certain nitrogen-rich heterocyclic compounds have found applications in photographic emulsions and other information recording technologies. These applications often leverage their ability to interact with metal ions or their thermal decomposition properties.

There is no information in the scientific or patent literature to suggest that this compound has been investigated for or used in photography or information recording systems.

Agrochemistry (e.g., Herbicides, Fungicides, Plant Growth Regulators)

The tetrazole moiety is present in the chemical structures of some agrochemicals. The biological activity of these compounds is attributed to the ability of the tetrazole ring to act as a bioisostere for other functional groups and to interact with biological targets.

A comprehensive search of agricultural and chemical databases reveals no instances of this compound being developed or studied for applications as a herbicide, fungicide, or plant growth regulator.

Corrosion Inhibition Studies

Nitrogen-containing heterocyclic compounds are frequently studied as corrosion inhibitors for various metals and alloys. Their effectiveness often stems from the ability of the nitrogen atoms to coordinate with the metal surface, forming a protective film that prevents corrosive attack.

Q & A

Q. What are the established synthetic routes for 5-(3-phenylpropyl)-1H-1,2,3,4-tetrazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, a reflux-based method using 4-phenylbutyric acid and thiosemicarbazide derivatives in the presence of POCl₃ at 90°C for 3 hours yields structurally related thiadiazole derivatives . Microwave-assisted synthesis offers an alternative, reducing reaction times and improving regioselectivity for tetrazole analogs . Key variables include:

- Catalyst choice : Tributylmethylammonium chloride in DMSO enables one-pot synthesis of 1-substituted tetrazoles with high yields (~85%) .

- pH control : Adjusting to pH 8–9 during workup precipitates the product, minimizing side reactions .

- Table 1 : Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Temperature/Time | Yield | Reference |

|---|---|---|---|---|

| Reflux with POCl₃ | POCl₃ | 90°C, 3 hours | ~70% | |

| Microwave-assisted | None | 150°C, 30 min | ~82% | |

| One-pot (DMSO) | Tributylmethylammonium chloride | RT, 12 hours | ~85% |

Q. How is X-ray crystallography applied to confirm the structure of this compound?

- Methodological Answer : The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement. Key steps include:

- Data collection : High-resolution (~0.8 Å) X-ray diffraction data ensures accurate electron density mapping.

- Refinement : Iterative cycles in SHELXL resolve bond lengths, angles, and torsional parameters, with R-factors < 5% indicating high precision .

- Validation : Check for twinning or disorder using PLATON or similar tools to avoid misinterpretation .

Q. What spectroscopic techniques are critical for characterizing this tetrazole derivative?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 (to distinguish CH, CH₂, CH₃ groups) and HSQC for heteronuclear correlations. Aromatic protons in the phenylpropyl group typically appear at δ 7.2–7.4 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with < 5 ppm error.

- Elemental Analysis : Deviations > 0.4% from theoretical C/H/N values suggest impurities .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer : The PASS Online tool predicts pharmacological activity by comparing structural descriptors (e.g., logP, topological polar surface area) against known bioactive compounds. For example:

- Antimicrobial potential : A Pa (probability of activity) > 0.7 indicates significant overlap with triazole-based antifungals .

- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., CYP51 for antifungals). A binding energy < −7.0 kcal/mol suggests strong interactions .

Q. What mechanistic insights explain unexpected byproducts in tetrazole synthesis?

- Methodological Answer : Competing pathways may arise due to:

- Azide cyclization : Sodium azide can form regioisomeric tetrazoles (1H vs. 2H) under acidic conditions. Monitoring pH and reaction time minimizes this .

- Side reactions : POCl₃ may chlorinate aromatic rings if excess reagent is used. TLC monitoring at 30-minute intervals identifies intermediates .

- Mitigation : Optimize stoichiometry (e.g., 1:1.2 molar ratio of acid to thiosemicarbazide) and use inert atmospheres to suppress oxidation .

Q. How do researchers resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism in tetrazole rings). Strategies include:

- Variable-temperature NMR : Observe peak splitting at low temperatures (−40°C) to detect tautomeric equilibria .

- DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental bond lengths. Differences > 0.02 Å suggest conformational flexibility .

- Case Study : A 0.05 Å disparity in C-N bond lengths between XRD and DFT may indicate partial double-bond character due to resonance .

Q. What strategies improve the catalytic efficiency of transition metal-mediated functionalization of this tetrazole?

- Methodological Answer : Late transition metals (e.g., Pd, Rh) enable C-H amination. Key considerations:

- Ligand design : Bulky phosphine ligands (e.g., Xantphos) enhance regioselectivity for para-functionalization .

- Solvent effects : Acetonitrile improves Pd-catalyzed coupling yields by 20% compared to DMF .

- Table 2 : Catalytic Performance

| Catalyst | Ligand | Substrate Scope | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Aryl iodides | 78–92% | |

| Rh₂(OAc)₄ | None | Alkenes | 65–70% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.